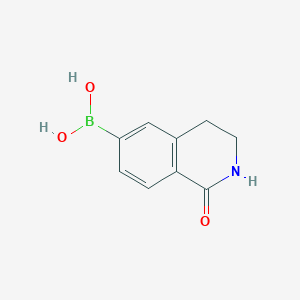

(1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid

Descripción

BenchChem offers high-quality (1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BNO3/c12-9-8-2-1-7(10(13)14)5-6(8)3-4-11-9/h1-2,5,13-14H,3-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBRWWAFNHQVTDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C(=O)NCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10678618 | |

| Record name | (1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376584-81-5 | |

| Record name | (1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Pathways for (1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic Acid: A Technical Guide

Executive Summary

(1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid is a highly privileged building block in modern medicinal chemistry. Featuring a rigid 3,4-dihydroisoquinolin-1(2H)-one (lactam) core paired with a versatile boronic acid moiety, it serves as a critical intermediate for late-stage Suzuki-Miyaura cross-coupling reactions. This whitepaper provides a comprehensive analysis of its physicochemical profile, pharmacological relevance, and the field-proven synthetic pathways required to construct it with high fidelity.

Physicochemical Profile & Pharmacological Relevance

Before executing a synthetic campaign, it is critical to understand the structural parameters and downstream applications of the target molecule. The compound is frequently isolated and utilized as its pinacol ester derivative to enhance stability and solubility during purification[1].

Quantitative Chemical Data

| Parameter | Specification |

| IUPAC Name | (1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid |

| CAS Registry Number (Free Acid) | 376584-81-5[2] |

| CAS Registry Number (Pinacol Ester) | 376584-30-4[1] |

| Molecular Formula | C9H10BNO3[2] |

| Molecular Weight | 190.99 g/mol |

| Key Structural Motif | 3,4-dihydroisoquinolin-1(2H)-one (Lactam)[3] |

Pharmacological Utility

The strategic placement of the boronic acid at the C6 position allows for the rapid generation of biaryl systems. This scaffold has been successfully deployed in the synthesis of several high-value therapeutic candidates:

-

Histamine H3 Receptor Antagonists: Used to synthesize biaryl lactam derivatives that exhibit potent in vitro binding and functional activities for neurological applications[4].

-

AAK1 Inhibitors: Integrated into imidazo[1,2-b]pyridazine-based compounds targeting Adaptor Associated Kinase 1 (AAK1) for the management of neuropathic pain[5].

-

STING Antagonists: Utilized in the development of modulators for the cGAS-STING pathway, offering therapeutic potential against systemic autoimmune diseases like Systemic Lupus Erythematosus (SLE)[6].

Caption: Pharmacological context: Inhibition of the cGAS-STING signaling pathway by target derivatives.

Retrosynthetic Strategy & Mechanistic Rationale

The target molecule can be disconnected into two primary functional domains: the boronic acid/ester group and the fused bicyclic lactam core[3].

-

C-B Bond Formation: The most reliable method to install the boronic acid is via a palladium-catalyzed Miyaura borylation of the corresponding aryl halide, specifically 6-bromo-3,4-dihydroisoquinolin-1(2H)-one[7].

-

Lactam Core Construction: The 6-bromo-3,4-dihydroisoquinolin-1(2H)-one precursor can be synthesized via classical cyclization of functionalized benzonitriles or through modern transition-metal-catalyzed C-H activation[8].

Caption: Retrosynthetic pathways for (1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid.

Core Synthesis Pathways

Route A: Classical De Novo Ring Construction

The traditional synthesis of the 6-bromo-3,4-dihydroisoquinolin-1(2H)-one core relies on the intramolecular cyclization of 4-bromo-2-(2-haloethyl)benzonitrile or 4-bromo-2-(2-aminoethyl)benzoic acid derivatives. Acid-mediated hydration of the nitrile group to an amide, followed by spontaneous intramolecular displacement of the halide (or condensation with the amine), constructs the rigid 6-membered lactam ring[7]. While robust, this route requires multi-step preparation of the highly substituted benzene precursors.

Route B: Late-Stage C-H Functionalization

A more advanced and atom-economical approach utilizes Rhodium-catalyzed alkylation of aromatic amides. As demonstrated in recent methodologies, an aromatic amide equipped with an 8-aminoquinoline directing group can undergo site-selective ortho-C(sp2)-H alkylation with N-vinylphthalimide[8]. The N-vinylphthalimide acts as a 2-aminoethylating surrogate. The reaction proceeds via a Rh-carbene intermediate, and the resulting alkylated product undergoes a one-pot transformation directly into the 3,4-dihydroisoquinolin-1(2H)-one architecture[8]. This circumvents the need for pre-halogenated alkyl chains.

Standardized Experimental Protocols

To ensure self-validating experimental integrity, the following protocols detail the conversion of 6-bromo-3,4-dihydroisoquinolin-1(2H)-one to the target boronic acid. The causality behind the reagent selection is explicitly defined to prevent common failure modes in cross-coupling chemistry.

Protocol 1: Palladium-Catalyzed Miyaura Borylation

This step synthesizes 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-boronic acid, pinacol ester (CAS: 376584-30-4)[1].

Reagents & Materials:

-

6-Bromo-3,4-dihydroisoquinolin-1(2H)-one (1.0 equiv)[7]

-

Bis(pinacolato)diboron (B₂pin₂, 1.2 equiv)

-

Potassium acetate (KOAc, 3.0 equiv)

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

-

Anhydrous 1,4-Dioxane (0.1 M relative to substrate)

Step-by-Step Workflow:

-

Reaction Assembly: Charge a flame-dried Schlenk flask with 6-bromo-3,4-dihydroisoquinolin-1(2H)-one, B₂pin₂, KOAc, and Pd(dppf)Cl₂.

-

Degassing (Critical Step): Add anhydrous 1,4-dioxane. Sparge the heterogeneous mixture with ultra-pure Argon for 15–20 minutes. Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) species and the homocoupling of B₂pin₂.

-

Heating: Seal the flask and heat the mixture to 90 °C in an oil bath for 4–6 hours. Monitor complete consumption of the starting material via LC-MS.

-

Workup: Cool to room temperature, dilute with ethyl acetate, and filter the suspension through a pad of Celite to remove palladium black and insoluble inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pinacol ester as a grey/white solid[1].

Mechanistic Causality for Reagent Selection:

-

Why KOAc? The selection of potassium acetate over stronger bases (e.g., K₂CO₃ or Cs₂CO₃) is non-negotiable. Strong bases activate the newly formed boronic ester, initiating an unwanted secondary Suzuki-Miyaura cross-coupling with the unreacted aryl halide, which leads to symmetric biaryl dimers. KOAc is sufficiently basic to facilitate transmetalation but weak enough to arrest the reaction at the boronate stage.

-

Why Pd(dppf)Cl₂? The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand has a wide bite angle (~99°). This enforces a distorted square planar geometry on the palladium center, which sterically accelerates the reductive elimination of the bulky pinacolborane moiety, thereby outcompeting protodehalogenation side reactions.

Protocol 2: Oxidative Hydrolysis to Free Boronic Acid

If the free boronic acid (CAS: 376584-81-5) is required[2], the pinacol ester must be gently cleaved to avoid disrupting the lactam core.

Step-by-Step Workflow:

-

Dissolve the pinacol ester (1.0 equiv) in a 1:1 mixture of Acetone and Water.

-

Add Sodium periodate (NaIO₄, 3.0 equiv) and Ammonium acetate (NH₄OAc, 3.0 equiv).

-

Stir the biphasic mixture vigorously at room temperature for 12–24 hours. Causality: NaIO₄ oxidatively cleaves the pinacol diol byproduct, driving the equilibrium toward the free boronic acid without requiring harsh acidic conditions that could hydrolyze the lactam.

-

Extract the aqueous layer with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the pure (1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid.

Conclusion

The synthesis of (1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid exemplifies the intersection of robust heterocyclic construction and precision organometallic chemistry. Whether utilizing classical cyclization or modern Rh-catalyzed C-H activation to build the lactam core[8], the subsequent Miyaura borylation remains the critical nexus of the pathway. By strictly adhering to the mechanistic parameters outlined—specifically the use of weak bases and wide-bite-angle ligands—researchers can reliably generate this privileged scaffold for advanced drug discovery applications.

Sources

- 1. 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-boronic acid, pinac… [cymitquimica.com]

- 2. CAS No.376584-81-5,(1,2,3,4-TETRAHYDRO-1-OXO-6-ISOQUINOLINYL)-BORONIC ACID Suppliers [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof - Google Patents [patents.google.com]

- 6. WO2023109912A1 - 3, 4-dihydroisoquinolin-1 (2h) -ones derivatives as sting antagonists and the use thereof - Google Patents [patents.google.com]

- 7. echemi.com [echemi.com]

- 8. discovery.researcher.life [discovery.researcher.life]

Physicochemical Characteristics and Application Dynamics of Isoquinoline Boronic Acids

Executive Summary

Isoquinoline boronic acids (IQBAs) represent a highly specialized class of heterocyclic organoboron compounds that bridge the gap between synthetic utility and advanced biorecognition. Characterized by the fusion of an electron-deficient, basic isoquinoline ring with a Lewis acidic boronic acid moiety, these molecules exhibit unique, pH-dependent zwitterionic behaviors. As a Senior Application Scientist, I have structured this technical guide to dissect the physicochemical anomalies of IQBAs—specifically their dual pKa dynamics and anomalous binding kinetics—and to provide validated, self-correcting methodologies for their application in drug development and biosensing.

Molecular Architecture and Acid-Base Dynamics

The physicochemical behavior of isoquinoline boronic acids is dictated by two distinct ionizable centers: the basic isoquinoline nitrogen and the Lewis acidic boron atom. Unlike simple phenylboronic acids, IQBAs undergo a complex, stepwise ionization process[1].

The apparent pKa values for IQBA derivatives are typically ~5.5 (pKa1) and ~7.8 (pKa2)[1]. The causality behind this dual-pKa system lies in the electronic communication across the aromatic scaffold. As the environmental pH increases from highly acidic to physiological conditions, the deprotonation of the isoquinolinium nitrogen (pKa1) precedes the hybridization state change of the boronic acid from a neutral trigonal planar ( sp2 ) geometry to an anionic tetrahedral ( sp3 ) boronate (pKa2).

pH-dependent ionization states and boron hybridization of isoquinoline boronic acids.

Anomalous Biorecognition: The Neu5Ac Case Study

Boronic acids conventionally bind vicinal diols most effectively at alkaline pH, where the highly nucleophilic tetrahedral boronate dominates[2]. However, 4-isoquinoline boronic acid (4-IQBA) defies this paradigm.

At pH 3.0, 4-IQBA demonstrates a massive 65-fold enhancement in binding affinity for N-acetylneuraminic acid (Neu5Ac, a prominent sialic acid cancer biomarker), achieving a binding constant of K=5390±190 M−1 [3]. The Mechanistic Causality: Under strongly acidic conditions, the isoquinoline nitrogen is fully protonated. When Neu5Ac approaches, the boronic acid forms a cyclic boronate ester with the diol, while the protonated isoquinoline nitrogen forms a stable electrostatic ion pair with the α -hydroxycarboxylate moiety of Neu5Ac. This creates a highly stable, zwitterionic ternary complex that is impossible to achieve with neutral saccharides like glucose or fructose[3].

Anomalous zwitterionic binding mechanism of 4-IQBA with Neu5Ac at pH 3.

Quantitative Physicochemical Data

To facilitate rational drug design and assay development, the core physicochemical parameters of isoquinoline boronic acids are consolidated below.

| Physicochemical Parameter | Value / Description | Reference |

| Molecular Formula | C9H8BNO2 | [4] |

| Molecular Weight | 172.98 g/mol | [4] |

| Topological Polar Surface Area (TPSA) | 53.4 Ų | [4] |

| Apparent pKa1 (N-deprotonation) | ~5.5 | [1] |

| Apparent pKa2 (Boron hybridization) | ~7.8 | [1] |

| Neu5Ac Binding Affinity (pH 3.0) | K = 5390 ± 190 M⁻¹ | [3] |

Strategic Utility in Drug Development

Beyond biosensing, IQBAs are indispensable building blocks in medicinal chemistry[5]. A premier example is their use in the synthesis of steroidal inhibitors and degraders of Cyclin-Dependent Kinase 8 (CDK8).

During structure-activity relationship (SAR) optimization, researchers discovered that incorporating a 7-isoquinoline moiety via Suzuki coupling yielded optimal kinase inhibition[6]. The Causality: The 7-isoquinoline nitrogen acts as a highly specific hinge binder, forming a critical hydrogen bond with the N-H of the A100 residue in the CDK8 kinase domain. Shifting the nitrogen to the 6-position results in a 50-fold decrease in potency due to steric clashes and suboptimal bond angles[6].

Self-Validating Experimental Workflows

Protocol 1: Fluorometric Determination of pKa and Diol Binding Affinity

Objective: Quantify the apparent pKa values and binding constants ( Ka ) of IQBA derivatives. Self-Validation Logic: Boronic acids typically lack intrinsic fluorescence changes upon binding. However, IQBAs exhibit a "pKa-switching" fluorescence mechanism. By monitoring emission at two distinct wavelengths (344 nm and 378 nm), we can mathematically isolate N-deprotonation from boron hybridization. Running a parallel "no-diol" control validates that any spectral shift in the experimental arm is strictly binding-induced, not an artifact of solvent pH.

Step-by-Step Methodology:

-

Buffer Matrix Preparation : Prepare 40 mM phosphate/citrate buffers ranging from pH 2.0 to 11.0 to ensure robust buffering capacity across the entire theoretical pKa range.

-

Analyte Solubilization : Dissolve the IQBA derivative in pure DMSO. Dilute into the aqueous buffers to a final concentration of 40 µM. Critical Control: Maintain final DMSO concentration < 1% v/v to prevent solvent-induced dielectric suppression of the pKa.

-

Baseline Titration (Internal Control) : Excite the solutions at λex = 320 nm. Record emission spectra from 330–450 nm. Plot the normalized intensity at 344 nm and 378 nm against pH to extract intrinsic pKa1 and pKa2.

-

Target Titration : Select the optimal binding pH (e.g., pH 3.0 for Neu5Ac). Titrate the target saccharide (0 to 100 mM) into the 40 µM IQBA solution.

-

Data Synthesis : Fit the fluorescence enhancement ( ΔF ) to a 1:1 dynamic complexation model using a non-linear Benesi-Hildebrand plot to extract the binding constant ( K ).

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling with IQBA

Objective: Integrate the isoquinoline scaffold into a steroidal or heterocyclic core. Self-Validation Logic: The electron-deficient isoquinoline ring can decelerate transmetalation. Utilizing a strong aqueous base ( Na2CO3 ) ensures the complete conversion of the trigonal boronic acid to the highly nucleophilic tetrahedral boronate, which is mandatory for transmetalation to the Pd(II) complex. Strict solvent degassing prevents O2 -mediated oxidative homocoupling of the boronic acid, serving as a built-in yield safeguard.

Step-by-Step Methodology:

-

Reagent Assembly : In an oven-dried Schlenk flask, combine the steroidal halide (1.0 eq), IQBA (1.5 eq), and Pd(dppf)Cl2 catalyst (0.05 eq). Rationale: The 0.5 eq excess of IQBA compensates for any trace protodeboronation.

-

Solvent Degassing : Add a solvent mixture of 1,4-Dioxane/ H2O (4:1 v/v). Subject the mixture to three rigorous freeze-pump-thaw cycles under argon.

-

Boronate Activation : Add Na2CO3 (3.0 eq) under an argon counterflow. The basic aqueous microenvironment immediately shifts the IQBA equilibrium toward the reactive tetrahedral boronate.

-

Thermal Coupling : Seal the flask and heat to 80°C for 12 hours. Monitor the disappearance of the halide via LC-MS.

-

Workup : Cool to room temperature and partition between EtOAc and brine. The basic aqueous layer retains unreacted boronic acid, while the lipophilic coupled product partitions into the organic phase.

Logical workflow of palladium-catalyzed Suzuki-Miyaura cross-coupling using IQBA.

References

- Source: National Institutes of Health (NIH)

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: MDPI URL

- Boronic acid - Wikipedia Source: Wikipedia URL

- A 65-fold enhancement in binding affinity of IQBA to Neu5Ac is achieved...

- Development of Highly Potent and Selective Steroidal Inhibitors and Degraders of CDK8 Source: ACS Medicinal Chemistry Letters URL

- A New Class of Fluorescent Boronic Acids That Have Extraordinarily High Affinities for Diols in Aqueous Solution at Physiological pH Source: ResearchGate URL

Sources

- 1. researchgate.net [researchgate.net]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Isoquinoline-4-boronic acid | C9H8BNO2 | CID 3761204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

The Tetrahydroisoquinoline (THIQ) Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Executive Summary

In medicinal chemistry, a "privileged scaffold" is a core molecular framework capable of providing high-affinity ligands for diverse biological targets. The 1,2,3,4-tetrahydroisoquinoline (THIQ) system—a bicyclic structure comprising a benzene ring fused to a piperidine ring—is one of the most versatile privileged scaffolds in modern drug discovery. Widely distributed in natural alkaloids, the THIQ nucleus has been systematically engineered to yield breakthrough therapeutics across oncology, neurology, and infectious diseases[1].

This technical guide explores the structural pharmacology of the THIQ scaffold, details a self-validating synthetic protocol for its construction, and analyzes its mechanistic role in FDA-approved and next-generation therapeutics.

Structural Pharmacology: Why THIQ?

The pharmacological success of the THIQ scaffold stems from its unique physicochemical properties. As application scientists, we leverage these properties to optimize target engagement:

-

Conformational Rigidity: The fused bicyclic system restricts the degrees of freedom of the basic nitrogen, locking the lone pair into a predictable vector for hydrogen bonding or metal coordination within enzyme active sites.

-

Lipophilic Anchoring: The aromatic ring provides a flat, hydrophobic surface ideal for π−π stacking interactions with aromatic amino acid residues (e.g., tyrosine, phenylalanine) in receptor pockets.

-

Tunable Vectors: The C1, C3, and C4 positions of the piperidine ring offer highly accessible vectors for synthetic functionalization, allowing chemists to dial in specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties without disrupting the core binding pharmacophore[2].

Synthetic Workflows: The Pictet-Spengler Protocol

The Pictet-Spengler condensation, first described in 1911, remains the premier method for constructing THIQ and tetrahydro- β -carboline scaffolds[1]. Traditional methods often require prolonged heating and harsh acidic conditions, which can degrade sensitive functional groups. To address this, we present an optimized, microwave-assisted protocol that ensures high yield, rapid turnover, and self-validation[3].

Standardized Microwave-Assisted Pictet-Spengler Synthesis of 1-Substituted THIQs

Objective: Construct the THIQ core via acid-catalyzed condensation of a β -arylethylamine with an aldehyde.

System Causality & Design:

-

Reagent Selection: Anhydrous dichloromethane (DCM) is utilized to prevent the reverse hydrolysis of the intermediate imine. A slight stoichiometric excess of the aldehyde (1.1 eq) drives the equilibrium forward.

-

Catalysis: Trifluoroacetic acid (TFA, 0.2 eq) is selected as a Brønsted acid. It protonates the imine to form a highly electrophilic iminium ion, significantly lowering the lowest unoccupied molecular orbital (LUMO) energy, thereby accelerating the nucleophilic attack by the electron-rich aromatic ring.

-

Thermodynamic Control: Microwave irradiation is employed over conventional heating. Microwave dielectric heating provides homogeneous thermal energy transfer, allowing the system to rapidly overcome the activation energy barrier of the intramolecular electrophilic aromatic substitution (EAS) without the localized superheating that typically causes substrate degradation or tar formation[3].

Step-by-Step Execution & Self-Validation:

-

Initiation: In a 10 mL microwave-safe vial, dissolve 1.0 mmol of dopamine hydrochloride (or equivalent β -arylethylamine) in 3.0 mL anhydrous DCM. Add 1.1 mmol of the target aldehyde.

-

Activation: Add 0.2 mmol (approx. 15 µL) of TFA dropwise under a nitrogen atmosphere. Seal the vial with a crimp cap.

-

Cyclization: Irradiate in a microwave synthesizer at 90°C for 15 minutes.

-

Validation Checkpoint 1 (TLC): Spot the reaction mixture against starting materials on a silica TLC plate (eluent: 9:1 EtOAc/MeOH). The disappearance of the primary amine spot (ninhydrin active) and the appearance of a new UV-active spot indicates successful conversion.

-

-

Quench & Partition: Transfer the mixture to a separatory funnel. Add 5 mL of saturated aqueous NaHCO3 .

-

Causality: The basic aqueous phase neutralizes the TFA catalyst and deprotonates the newly formed THIQ secondary amine, driving it into its free-base, lipophilic state to partition preferentially into the organic layer.

-

-

Extraction: Extract the aqueous layer with DCM (3 x 5 mL). Combine the organic layers, dry over anhydrous Na2SO4 , and concentrate in vacuo.

-

Final Validation (NMR): Purify via flash chromatography. Analyze the product via 1H NMR.

-

Diagnostic Signal: Look for a distinct singlet or doublet (depending on C1 substitution) in the 4.0–4.5 ppm region. This corresponds to the newly formed benzylic methine proton at the C1 position of the THIQ ring, confirming successful ring closure.

-

FDA-Approved THIQ Drugs & Clinical Candidates

The clinical translation of the THIQ scaffold is most evident in oncology and urology. By modifying the core, developers have successfully targeted DNA minor grooves and specific enzymes.

Quantitative Summary of THIQ-Based Therapeutics

| Compound | Scaffold Subtype | Primary Target / Mechanism | Clinical Status | Indication |

| Trabectedin | Ecteinascidin (Complex THIQ) | DNA Minor Groove Alkylator | FDA Approved (2015) | Soft Tissue Sarcoma |

| Lurbinectedin | Complex THIQ | DNA Minor Groove Alkylator | FDA Approved (2020) | Small-Cell Lung Cancer |

| Tadalafil | Tetrahydro- β -carboline | PDE5 Inhibitor | FDA Approved (2003) | Erectile Dysfunction |

| 1-Oxo-THIQ analogs | 1-Oxo-THIQ | PARP1/2 Inhibitor | Preclinical / Investigational | BRCA-mutated Cancers |

Note: Trabectedin and Lurbinectedin are complex marine-derived alkaloids that utilize the THIQ motif to bind the minor groove of DNA, triggering a cascade of events that interfere with transcription factors and DNA repair pathways, ultimately resulting in apoptosis[4],[5]. Tadalafil utilizes an N-acyliminium Pictet-Spengler cyclization as the key ring-forming step to construct its tetrahydro- β -carboline core[6].

Emerging Frontiers: THIQ in PARP Inhibition & Synthetic Lethality

In oncology, the concept of synthetic lethality has revolutionized the treatment of BRCA-mutated cancers. Poly(ADP-ribose) polymerase (PARP) enzymes are critical for repairing DNA single-strand breaks. When PARP is inhibited in cells lacking homologous recombination repair (HRR) capabilities (e.g., BRCA1/2 mutations), the unresolved single-strand breaks degenerate into double-strand breaks during replication, triggering apoptosis[4].

While current FDA-approved PARP inhibitors utilize benzamide motifs embedded in various ring systems to mimic the natural NAD+ substrate, emerging medicinal chemistry efforts have identified 1-oxo-3,4-dihydroisoquinoline-4-carboxamides (1-oxo-THIQs) as highly potent, next-generation PARP inhibitors[7].

Mechanistic Causality: The THIQ core effectively anchors into the nicotinamide-binding pocket of PARP1. These THIQ analogs demonstrate superior ADME characteristics, including enhanced human liver microsomal stability and optimized hydrophilicity compared to standard-of-care agents[7]. Furthermore, this scaffold not only competitively inhibits catalytic activity but also induces allosteric changes that "trap" the PARP enzyme on the DNA strand. This physical blockade is often more cytotoxic than catalytic inhibition alone[8].

Pathway Visualization

Mechanism of synthetic lethality via THIQ-based PARP1 inhibition and DNA trapping.

Conclusion

The tetrahydroisoquinoline scaffold is far more than a structural curiosity; it is a foundational building block in rational drug design. From the rapid, microwave-assisted Pictet-Spengler synthesis[3] to its deployment in complex DNA-alkylating agents like trabectedin[5] and next-generation PARP inhibitors[7], the THIQ motif provides unparalleled versatility. As application scientists continue to probe the boundaries of synthetic lethality and targeted protein degradation, the tunable nature of the THIQ core ensures its continued prominence in the medicinal chemistry pipeline.

References

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies Source: RSC Publishing URL:1

-

A new efficient synthetic methodology for tetrahydroisoquinoline and tetrahydro-beta-carboline derivatives using the Pictet-Spengler reaction Source: PubMed URL:3

-

Pictet-Spengler Cyclization Source: Alfa Chemistry URL:6

-

FDA-Approved Small Molecule Compounds as Drugs for Solid Cancers from Early 2011 to the End of 2021 Source: MDPI URL:5

-

1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics Source: Taylor & Francis URL:7

-

DNA damaging agents in ovarian cancer Source: PMC - NIH URL:4

-

Combination of ligand and structure based virtual screening approaches for the discovery of potential PARP1 inhibitors Source: PLOS One URL:8

-

Tetrahydroisoquinolines in therapeutics: a patent review (2010-2015) Source: PubMed URL:2

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. Tetrahydroisoquinolines in therapeutics: a patent review (2010-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A new efficient synthetic methodology for tetrahydroisoquinoline and tetrahydro-beta-carboline derivatives using the Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DNA damaging agents in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Combination of ligand and structure based virtual screening approaches for the discovery of potential PARP1 inhibitors | PLOS One [journals.plos.org]

Introduction to Boronic Acids as Building Blocks in Organic Synthesis

Abstract

Boronic acids ( R−B(OH)2 ) have transcended their traditional role as mere substrates to become some of the most versatile building blocks in modern organic synthesis and chemical biology. Their unique physicochemical properties—specifically their mild Lewis acidity, low toxicity, and dynamic covalent reactivity—enable precise carbon-carbon and carbon-heteroatom bond formations. This technical guide provides an in-depth analysis of the mechanistic causality, optimized experimental protocols, and quantitative benchmarks for three foundational boronic acid-mediated transformations: the Suzuki-Miyaura coupling, the Chan-Lam coupling, and the Petasis borono-Mannich reaction.

Mechanistic Foundations of Boronic Acids

At the core of boronic acid reactivity is the electronic structure of the boron atom, which possesses an empty p-orbital. Under physiological or basic conditions, boronic acids can interconvert between an uncharged sp2 -hybridized trigonal planar state and an anionic sp3 -hybridized tetrahedral state[1]. This dynamic covalent chemistry allows them to act as electrophiles that reversibly accept nucleophiles (such as diols or amines) to form negatively charged "ate-complexes." In transition-metal catalysis, the formation of this ate-complex is the critical prerequisite that increases the electron density on the organic ligand, facilitating its transmetalation to a metal center[2].

Suzuki-Miyaura Cross-Coupling: Precision C-C Bond Formation

Mechanistic Causality

The Suzuki-Miyaura coupling is the premier method for constructing C−C bonds by cross-coupling an organohalide with a boronic acid using a palladium catalyst[2]. The mechanistic linchpin of this reaction is the addition of a base. Neutral boronic acids are insufficiently nucleophilic to undergo transmetalation with the Pd(II) intermediate. The base coordinates to the boron atom's empty p-orbital, forming a boronate ate-complex. This structural shift polarizes the C−B bond, dramatically accelerating the transmetalation of the organic group to the palladium center, which subsequently undergoes reductive elimination to form the biaryl product[2].

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Self-Validating Experimental Protocol

To achieve ultra-low catalyst loading using modern Buchwald-type ligands (e.g., SPhos), the following protocol ensures high fidelity[3]:

-

Degassing : Purge the solvent system (Toluene/H2O, 10:1) with argon for 15 minutes. Causality: Prevents the premature aerobic oxidation of the highly active Pd(0) species.

-

Reagent Assembly : To a Schlenk flask, add the aryl halide (1.0 equiv), boronic acid (1.5 equiv), and K3PO4 (2.0 equiv).

-

Catalyst Activation : Add Pd(OAc)2 (0.001 to 1.0 mol%) and SPhos ligand. Causality: SPhos creates a sterically demanding, electron-rich environment that accelerates oxidative addition while preventing catalyst deactivation[3].

-

Heating & Validation : Heat the mixture to 100 °C. Self-Validating Check: The reaction mixture will transition from a suspension to a clear solution as the active catalytic cycle initiates. Mandatory HPLC/TLC monitoring must confirm the complete consumption of the aryl halide before workup to prevent difficult product-substrate separations.

-

Workup : Quench with water, extract with ethyl acetate, dry over MgSO4 , and purify via flash chromatography.

Quantitative Data

| Catalyst System | Substrates | Temp (°C) | Catalyst Loading | Yield (%) | Ref |

| Pd(OAc)2 / SPhos | 4-tert-butylbromobenzene + 2-methylphenylboronic acid | 100 | 10 ppm (0.001 mol%) | 98 | [3] |

| Pd(OAc)2 / SPhos | ortho-substituted aryl chlorides + boronic acids | RT | 0.5 mol% | >90 | [3] |

Chan-Lam Coupling: Aerobic C-N/C-O Bond Construction

Mechanistic Causality

The Chan-Lam coupling provides a robust pathway for synthesizing secondary aryl amines and ethers at room temperature[4]. Unlike the Suzuki reaction, this copper-catalyzed process is strictly oxidative. The Cu(II) precatalyst undergoes transmetalation with the boronic acid. Crucially, atmospheric oxygen acts as the terminal oxidant, driving the Cu(II) intermediate to a highly reactive Cu(III) species. This high-valent copper complex then undergoes rapid reductive elimination to forge the C−N or C−O bond[4][5].

Copper-catalyzed aerobic Chan-Lam coupling mechanism.

Self-Validating Experimental Protocol

-

Reagent Assembly : In a flask open to the atmosphere, combine the boronic ester/acid (1.0 equiv), amine (4.0 equiv), Cu(OAc)2 (1.0 equiv for stoichiometric, or 2-10 mol% for catalytic), and Cs2CO3 (0.5 equiv).

-

Solvent Addition : Add Methanol and Pyridine. Causality: Pyridine acts as a coordinating ligand to stabilize the transient copper intermediates, while methanol facilitates necessary proton transfers[5].

-

Aerobic Stirring : Stir vigorously at room temperature. Self-Validating Check: The solution must exhibit a deep color shift (typically from pale blue to deep green/brown), indicating the formation of the active Cu-amine complexes. If the solution remains pale, oxygen diffusion is insufficient; increase the stirring rate or bubble dry air through the mixture.

-

Workup : Filter the crude mixture through a pad of Celite to remove insoluble copper salts, concentrate in vacuo, and purify via column chromatography.

Quantitative Data

| Catalyst System | Substrates | Oxidant | Temp (°C) | Yield (%) | Ref |

| Cu(OAc)2 / Pyridine | Boronic ester + Aniline | Ambient O2 | RT | up to 93 | [4][5] |

| [Cu(DMAP)4I]I | Aryl boronic acid + amine/thiol | Ambient O2 | RT | >90 | [6] |

Petasis Borono-Mannich Reaction: Multicomponent Assembly

Mechanistic Causality

The Petasis reaction is a powerful multicomponent reaction (MCR) that couples an amine, an aldehyde, and a boronic acid to yield substituted amines (such as unnatural α -amino acids)[7]. The reaction bypasses the severe reversibility issues of classical Mannich reactions. The boronic acid coordinates to the iminium intermediate—often facilitated by an adjacent hydroxyl or carboxyl group on the aldehyde—forming a rigid ate-complex. This pre-organization drives a highly diastereoselective, irreversible intramolecular transfer of the vinyl or aryl group from the boron to the electrophilic carbon[7][8].

Multicomponent Petasis borono-Mannich reaction pathway.

Self-Validating Experimental Protocol

-

Imine Pre-Formation : Stir the primary/secondary amine (1.0 equiv) and the α -hydroxy/keto aldehyde (1.0 equiv) in dichloromethane (DCM) at room temperature for 1-2 hours. Self-Validating Check: Confirm the complete consumption of the aldehyde via TLC before proceeding. This prevents the boronic acid from prematurely coordinating with the free aldehyde, which can lead to off-target degradation.

-

Boronic Acid Addition : Add the vinyl or aryl boronic acid (1.2 equiv). Causality: Vinyl boronic acids are exceptionally reactive in this system due to the highly favorable migratory aptitude of the sp2 carbon during the intramolecular transfer[9].

-

Maturation : Stir at room temperature until the irreversible transfer is complete (typically 12-24 hours).

-

Workup : Wash the organic layer with saturated NaHCO3 , extract with DCM, dry over Na2SO4 , and concentrate for purification.

Quantitative Data

| Components | Solvent | Temp (°C) | Stereocontrol | Yield (%) | Ref |

| Amine, Paraformaldehyde, Vinyl boronic acid | Dioxane | 90 | N/A (Naftifine synthesis) | 82 | [9] |

| (S)-2-phenylglycinol, α -keto acid, vinyl boronic acid | DCM | RT | High Diastereoselectivity | >80 | [7] |

Emerging Frontiers: Bioconjugation and Catalysis

Beyond traditional cross-coupling, boronic acids are driving innovation in two major frontiers:

-

Stimuli-Responsive Bioconjugation : Because aromatic boronic acids react rapidly with reactive oxygen species (ROS) like hydrogen peroxide (undergoing a B−O 1,2-shift to hydrolyze into a phenol), they are heavily utilized as trigger mechanisms for targeted prodrug activation and fluorescent probes in cancer theranostics[1].

-

Main-Group Lewis Acid Catalysis : Halogenated boronic acid esters are emerging as potent, bench-stable Lewis acid catalysts. By tuning the electron-withdrawing nature of the catechol counterpart, these boron derivatives can achieve Lewis acidities comparable to transition metals, successfully promoting reactions like the Friedel-Crafts alkylation without the need for a glovebox[10].

References

-

Petasis Reaction - Organic Chemistry Portal. organic-chemistry.org. 8

-

Petasis reaction - Wikipedia. wikipedia.org. 7

-

Chan–Lam coupling - Wikipedia. wikipedia.org. 4

-

Boronic Acids and Esters in the Petasis-Borono Mannich Multicomponent Reaction. Chemical Reviews - ACS Publications. 9

-

Designing Functional and Responsive Molecules with Boronic Acids. Accounts of Chemical Research - ACS Publications. 1

-

A quick Chan-Lam C-N and C-S cross coupling at room temperature in presence of square pyramidal[Cu(DMAP)4I]I as catalyst. The Royal Society of Chemistry. 6

-

Chan–Lam Amination of Secondary and Tertiary Benzylic Boronic Esters. ACS Publications. 5

-

From Building Blocks to Catalysts: The Underinvestigated Potential of Boronic Acid Esters. The Journal of Organic Chemistry - ACS Publications. 10

-

Suzuki reaction - Wikipedia. wikipedia.org. 2

-

Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society - ACS Publications. 3

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Petasis reaction - Wikipedia [en.wikipedia.org]

- 8. Petasis Reaction [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

Unlocking Therapeutic Potential: A Technical Guide to 1-Oxo-Tetrahydroisoquinoline Compounds and Their Molecular Targets

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the therapeutic potential of 1-oxo-tetrahydroisoquinoline (1-oxo-THIQ) compounds, with a focus on their validated and potential molecular targets. This document will delve into the mechanistic basis for their activity, provide actionable experimental protocols for target validation, and present a forward-looking perspective on this promising class of molecules.

Introduction: The 1-Oxo-Tetrahydroisoquinoline Scaffold - A Privileged Structure in Medicinal Chemistry

The 1-oxo-tetrahydroisoquinoline core is a prominent structural motif found in numerous natural products and synthetic molecules, demonstrating a remarkable breadth of biological activities.[1] This privileged scaffold has garnered significant attention in drug discovery due to its synthetic tractability and its ability to interact with a diverse range of biological targets.[2] The inherent structural rigidity of the bicyclic system, combined with the potential for diverse substitutions at multiple positions, allows for the fine-tuning of pharmacological properties, making it an attractive starting point for the development of novel therapeutics.

This guide will focus on three key therapeutic targets for which 1-oxo-THIQ compounds have shown significant promise:

-

Poly(ADP-ribose) Polymerase (PARP): A critical enzyme in DNA damage repair, particularly relevant in oncology.

-

Phosphodiesterase 4 (PDE4): A key regulator of intracellular cyclic AMP (cAMP) levels, with implications for inflammatory and respiratory diseases.

-

Sirtuin 1 (SIRT1): An NAD+-dependent deacetylase involved in cellular stress responses, metabolism, and aging, representing an emerging area of interest for this scaffold.

We will explore the rationale for targeting these enzymes with 1-oxo-THIQ derivatives, detail the molecular mechanisms of action, and provide comprehensive protocols for their evaluation.

Poly(ADP-ribose) Polymerase (PARP) Inhibition: A New Frontier in Oncology for 1-Oxo-THIQs

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are central to the cellular response to DNA single-strand breaks (SSBs).[3] By synthesizing poly(ADP-ribose) chains at the site of damage, they recruit other DNA repair proteins.[4] In cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired DNA damage and subsequent cell death through a concept known as synthetic lethality.[4]

Recent studies have identified 1-oxo-3,4-dihydroisoquinoline-4-carboxamides as a novel and potent class of PARP inhibitors.[3][5] These compounds mimic the nicotinamide portion of the NAD+ substrate, competitively binding to the catalytic domain of PARP.[3]

Mechanism of Action: Beyond Catalytic Inhibition

The therapeutic efficacy of PARP inhibitors is twofold. Firstly, they block the enzymatic activity of PARP, preventing the synthesis of poly(ADP-ribose) and the subsequent recruitment of the DNA repair machinery.[6] Secondly, and perhaps more critically, many PARP inhibitors, including those based on the 1-oxo-THIQ scaffold, "trap" the PARP enzyme on the DNA at the site of damage.[7] This trapped PARP-DNA complex is a significant physical impediment to DNA replication and transcription, leading to the formation of cytotoxic double-strand breaks.[6]

Figure 1: Signaling pathway of PARP inhibition by 1-oxo-THIQ compounds.

Quantitative Data: Inhibitory Potency of 1-Oxo-THIQ Derivatives

The following table summarizes the in vitro inhibitory activity of representative 1-oxo-3,4-dihydroisoquinoline-4-carboxamide compounds against PARP1 and PARP2.

| Compound ID | R1 | R2NR3 | PARP1 IC50 (nM)[3] | PARP2 IC50 (nM)[3] | Selectivity Index (PARP1/PARP2) |

| 3l | H | [1,4'-Bipiperidine]-1'-yl | 156 | 70.1 | 2.22 |

| 3y | H | 4-Phenylpiperazin-1-yl | >1000 | >1000 | - |

| 3v | H | Morpholino | >1000 | >1000 | - |

| (des-fluoro)-3l | F | [1,4'-Bipiperidine]-1'-yl | 22 | 4.0 | 5.5 |

Data extracted from a study on novel 3,4-dihydroisoquinol-1-one-4-carboxamide scaffold inhibitors.[1][3][5]

Experimental Protocols

This protocol describes a fluorometric assay to determine the IC50 values of 1-oxo-THIQ compounds.

Materials:

-

Recombinant human PARP1 or PARP2 enzyme

-

Histone proteins

-

Activated DNA (e.g., calf thymus DNA treated with a DNA-damaging agent)

-

NAD+ and biotinylated-NAD+

-

Streptavidin-HRP conjugate

-

HRP substrate (chemiluminescent or colorimetric)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)

-

96-well plates (white or clear, depending on the substrate)

-

Plate reader

Procedure:

-

Coat a 96-well plate with histone proteins and incubate overnight at 4°C. Wash the plate three times with wash buffer (PBS + 0.05% Tween-20).

-

Prepare serial dilutions of the 1-oxo-THIQ test compounds in assay buffer.

-

In each well, add the PARP enzyme and activated DNA.

-

Add the test compound dilutions to the respective wells. Include a no-inhibitor control and a no-enzyme blank.

-

Initiate the reaction by adding a mixture of NAD+ and biotinylated-NAD+.

-

Incubate the plate at 30°C for 30-60 minutes.

-

Stop the reaction and wash the plate to remove unincorporated NAD+.

-

Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

-

Wash the plate and add the HRP substrate.

-

Read the signal (luminescence or absorbance) using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control and determine the IC50 value using a dose-response curve fitting software.[8]

This protocol measures the ability of an inhibitor to stabilize the PARP-DNA complex.[8]

Materials:

-

Recombinant human PARP1

-

Fluorescently labeled DNA oligonucleotide with a single-strand break

-

Assay buffer

-

96-well black plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare serial dilutions of the 1-oxo-THIQ test compounds.

-

In a 96-well black plate, add PARP1 and the fluorescently labeled DNA oligonucleotide.

-

Add the test compound dilutions.

-

Incubate the mixture to allow for complex formation.

-

Measure the fluorescence polarization of each well. An increase in polarization indicates the trapping of PARP1 on the DNA.

-

Plot the change in fluorescence polarization against the compound concentration to determine the EC50 for PARP trapping.

Phosphodiesterase 4 (PDE4) Inhibition: Targeting Inflammation

Phosphodiesterase 4 (PDE4) is an enzyme that specifically hydrolyzes the second messenger cyclic AMP (cAMP).[9] The degradation of cAMP terminates its signaling, which is crucial in regulating inflammatory responses. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn suppresses the production of pro-inflammatory mediators like TNF-α and leukotrienes.[10] Several tetrahydroisoquinoline derivatives have been identified as potent and selective PDE4 inhibitors, making this an important therapeutic target for this scaffold.[9][11][12]

Mechanism of Action: Elevating cAMP and Suppressing Inflammation

By inhibiting PDE4, 1-oxo-THIQ compounds prevent the breakdown of cAMP in inflammatory cells. Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and inactivates transcription factors involved in the expression of pro-inflammatory genes. This ultimately leads to a reduction in the inflammatory response.[13]

Figure 2: Mechanism of anti-inflammatory action via PDE4 inhibition.

Quantitative Data: PDE4 Inhibitory Activity

The following table presents the PDE4B inhibitory activity of representative tetrahydroisoquinoline derivatives.

| Compound ID | PDE4B IC50 (µM)[9] | TNF-α Release Inhibition IC50 (µM)[9] |

| 19 | 0.88 | 1.23 |

| Rolipram | 1.35 | 1.87 |

Data from a study on 1,2,3,4-tetrahydroisoquinoline derivatives as potential PDE4 inhibitors.[9]

Experimental Protocols

This protocol uses a scintillation proximity assay to measure PDE4 activity.

Materials:

-

Recombinant human PDE4B or PDE4D

-

[3H]-cAMP

-

Scintillation proximity assay (SPA) beads

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)

-

96-well plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the 1-oxo-THIQ test compounds.

-

In a 96-well plate, add the PDE4 enzyme and the test compound dilutions.

-

Initiate the reaction by adding [3H]-cAMP.

-

Incubate at 30°C for a defined period.

-

Stop the reaction and add the SPA beads. The beads bind to the [3H]-5'-AMP product.

-

Read the plate in a scintillation counter. The signal is proportional to PDE4 activity.

-

Calculate the percent inhibition and determine the IC50 value.[10]

This protocol assesses the functional anti-inflammatory effect of the compounds.[10]

Materials:

-

Fresh human whole blood

-

Lipopolysaccharide (LPS)

-

RPMI-1640 medium

-

1-oxo-THIQ test compounds

-

Human TNF-α ELISA kit

Procedure:

-

Dilute fresh human whole blood with RPMI-1640 medium.

-

Pre-incubate the diluted blood with serial dilutions of the test compounds for 30 minutes.

-

Stimulate the blood with LPS (e.g., 100 ng/mL) to induce TNF-α production.

-

Incubate for 24 hours at 37°C in a CO2 incubator.

-

Centrifuge the samples to collect the plasma.

-

Measure the concentration of TNF-α in the plasma using a specific ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of TNF-α release and determine the IC50 value.

Sirtuin 1 (SIRT1) Activation: A Potential Avenue for Metabolic and Age-Related Diseases

Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in regulating cellular metabolism, stress resistance, and inflammation.[14] Activation of SIRT1 has been shown to have beneficial effects in models of age-related diseases, including metabolic disorders and neurodegeneration.[15] While direct evidence for 1-oxo-THIQ compounds as SIRT1 activators is still emerging, some isoquinoline alkaloids, such as berberine, have been reported to activate SIRT1 signaling pathways.[14][16] Given the structural similarities, investigating the potential of 1-oxo-THIQs to modulate SIRT1 activity is a promising research direction.

Proposed Mechanism of Action: Allosteric Activation

Small molecule activators of SIRT1, such as resveratrol, are thought to bind to an allosteric site on the enzyme, leading to a conformational change that enhances its catalytic activity towards specific substrates like p53 and PGC-1α.[17][18]

Figure 3: Proposed mechanism for SIRT1 activation by 1-oxo-THIQ compounds.

Experimental Protocol: In Vitro SIRT1 Fluor-de-Lys Assay

This protocol is a widely used method for screening SIRT1 activators.[19][20][21][22]

Materials:

-

Recombinant human SIRT1 enzyme

-

Fluor-de-Lys® SIRT1 substrate (a peptide with a quenched fluorophore)

-

NAD+

-

SIRT1 assay buffer

-

Developer solution (containing trypsin)

-

96-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the 1-oxo-THIQ test compounds. Include a known activator (e.g., resveratrol) as a positive control and a no-enzyme blank.

-

In a 96-well plate, add the SIRT1 enzyme, the test compound dilutions, and the Fluor-de-Lys® substrate.

-

Initiate the reaction by adding NAD+.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction and add the developer solution. The developer cleaves the deacetylated substrate, releasing the unquenched fluorophore.

-

Incubate for an additional 15-30 minutes at 37°C.

-

Read the fluorescence (e.g., excitation at 340 nm, emission at 460 nm).

-

Calculate the percent activation relative to the no-activator control and determine the EC50 value.

Conclusion and Future Perspectives

The 1-oxo-tetrahydroisoquinoline scaffold represents a versatile platform for the development of novel therapeutics targeting a range of clinically relevant enzymes. The demonstrated activity of these compounds as potent inhibitors of PARP and PDE4 underscores their potential in oncology and inflammatory diseases. The structure-activity relationships derived from these studies provide a roadmap for further optimization of potency, selectivity, and pharmacokinetic properties.

Furthermore, the exploration of novel targets, such as SIRT1, opens exciting new avenues for the therapeutic application of 1-oxo-THIQ derivatives in metabolic and age-related disorders. The experimental workflows and protocols detailed in this guide provide a robust framework for researchers to validate these and other potential targets, thereby accelerating the translation of these promising compounds from the laboratory to the clinic. As our understanding of the complex signaling pathways in disease deepens, the strategic design of multi-targeting 1-oxo-THIQ compounds may offer innovative solutions for complex multifactorial diseases.

References

-

A Novel Cell Based Assay for PDE Inhibitor Screenings. Dexorgen. Available at: [Link]

- Wunder, F., et al. (2013). Characterization of the Cellular Activity of PDE 4 Inhibitors Using Two Novel PDE 4 Reporter Cell Lines. Molecular Pharmaceutics.

- Barone, R., et al. (2020). SIRT1 Activation by Natural Phytochemicals: An Overview. Frontiers in Pharmacology.

- Liao, Y., et al. (2018). Structure-based design and structure-activity relationships of 1,2,3,4-tetrahydroisoquinoline derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters.

- Dai, H., et al. (2015).

- Wang, P., et al. (2010). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. Combinatorial Chemistry & High Throughput Screening.

- Krasavin, M., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. European Journal of Medicinal Chemistry.

- Chen, I. H., et al. (2018). Screening SIRT1 Activators from Medicinal Plants as Bioactive Compounds against Oxidative Damage in Mitochondrial Function.

- Pearson, K. J., et al. (2008). Dietary Activators of Sirt1. Current Medicinal Chemistry.

- Hubbard, B. P., & Sinclair, D. A. (2014). Synthesis and Assay of SIRT1-Activating Compounds. Methods in Molecular Biology.

- Grabarska, A., et al. (2023). Natural Phytochemicals as SIRT Activators—Focus on Potential Biochemical Mechanisms.

- Mao, Z.-Y., et al. (2025). Expedient Synthesis of 1-Oxo-1,2,3,4-Tetrahydroisoquinoline-4-Carboxylates. European Journal of Organic Chemistry.

- Tota, A., et al. (2025). Pharmacological Investigation of a Novel Resveratrol-like SIRT1 Activator Endowed with a Cardioprotective Profile.

- Wunder, F., et al. (2025). Characterization of the Cellular Activity of PDE 4 Inhibitors Using Two Novel PDE 4 Reporter Cell Lines. Request PDF.

- Krasavin, M., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Figshare.

- Krasavin, M., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. PubMed.

- Zhang, Z., et al. (2023).

- Wang, L., et al. (2019). Structure-Aided Identification and Optimization of Tetrahydro-isoquinolines as Novel PDE4 Inhibitors Leading to Discovery of an Effective Antipsoriasis Agent. Journal of Medicinal Chemistry.

- Li, J., et al. (2023).

- Milne, J. C., et al. (2025). In vitro characterization of activators of human SIRT1.

-

Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). BPS Bioscience. Available at: [Link]

- Sanna, F., et al. (2022).

- Zaremba, T., & Curtin, N. J. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences.

-

Setting a Trap for PARP1 and PARP2. BPS Bioscience. Available at: [Link]

- Kumar, D., et al. (2025). A reporter gene assay for screening of PDE4 subtype selective inhibitors.

- Barnard, A., et al. (2005).

- Wang, L., et al. (2021).

-

The mechanism of PARP inhibitor action is identified. Drug Target Review. (2024). Available at: [Link]

- Singh, S., et al. (2023). Activating SIRT-1 Signalling with the Mitochondrial-CoQ10 Activator Solanesol Improves Neurobehavioral and Neurochemical Defects in Ouabain-Induced Experimental Model of Bipolar Disorder. Antioxidants.

-

Chemical structures of tetrahydroisoquinoline derivatives derived from... ResearchGate. Available at: [Link]

- Li, J., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. MDPI.

- Stoyanova, E. K., et al. (2023). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Molecules.

-

Mechanism of Action of PARP Inhibitors. ResearchGate. Available at: [Link]

- Sisto, F., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. MDPI.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 5. tandf.figshare.com [tandf.figshare.com]

- 6. drugtargetreview.com [drugtargetreview.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Structure-based design and structure-activity relationships of 1,2,3,4-tetrahydroisoquinoline derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. physoc.org [physoc.org]

- 11. Structure-Aided Identification and Optimization of Tetrahydro-isoquinolines as Novel PDE4 Inhibitors Leading to Discovery of an Effective Antipsoriasis Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of tetrahydroisoquinolines derivatives as novel, selective PDE4 inhibitors for antipsoriasis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. SIRT1 Activation by Natural Phytochemicals: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 15. RETRACTED: Activating SIRT-1 Signalling with the Mitochondrial-CoQ10 Activator Solanesol Improves Neurobehavioral and Neurochemical Defects in Ouabain-Induced Experimental Model of Bipolar Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Berbamine induced activation of the SIRT1/LKB1/AMPK signaling axis attenuates the development of hepatic steatosis in high-fat diet-induced NAFLD rats - Food & Function (RSC Publishing) [pubs.rsc.org]

- 17. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Molecular and Cellular Characterization of SIRT1 Allosteric Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. mdpi.com [mdpi.com]

- 22. cdn.caymanchem.com [cdn.caymanchem.com]

Application Notes and Protocols for the Suzuki-Miyaura Coupling of (1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling in Modern Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in contemporary organic synthesis, prized for its remarkable versatility in constructing carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction has become an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry for the development of novel therapeutic agents.[4][5] The reaction's success is rooted in its mild conditions, tolerance of a wide array of functional groups, and the use of organoboron compounds, which are generally stable and environmentally benign compared to other organometallic reagents.[3][4][5]

This application note provides a detailed protocol and in-depth scientific insights for the Suzuki-Miyaura coupling of a key heterocyclic building block: (1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid. This moiety is of significant interest in medicinal chemistry, and its successful incorporation into various molecular scaffolds can pave the way for new drug candidates.

The Mechanistic Heart of the Reaction: A Symphony of Catalysis

A deep understanding of the Suzuki-Miyaura catalytic cycle is paramount for troubleshooting and optimizing reaction conditions. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][6][7]

-

Oxidative Addition: The cycle commences with the oxidative addition of an organic halide (Ar-X) to a palladium(0) complex, forming a Pd(II) species.[4][6]

-

Transmetalation: This is often the rate-determining step. The organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex, displacing the halide.[1][4][8]

-

Reductive Elimination: The two organic partners on the palladium center couple and are expelled as the desired biaryl product, regenerating the active Pd(0) catalyst which then re-enters the catalytic cycle.[7]

The choice of catalyst, ligand, base, and solvent all play a crucial role in the efficiency of each of these steps.

Visualizing the Catalytic Cycle

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Core Components and Their Strategic Selection

The success of the Suzuki-Miyaura coupling hinges on the judicious selection of its core components.

The Palladium Catalyst: The Engine of the Reaction

The choice of palladium source and its associated ligands is critical. While simple palladium salts like Pd(OAc)₂ can be effective, modern, well-defined precatalysts often offer superior activity and reproducibility.[9] These precatalysts are designed to readily generate the active Pd(0) species in situ. For challenging couplings, particularly those involving heteroaromatic substrates, specialized ligands are often required to enhance catalyst stability and promote efficient oxidative addition and reductive elimination.

The Base: More Than Just a Proton Scavenger

The base plays a multifaceted and crucial role in the Suzuki-Miyaura coupling.[1][4] Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step.[1][8][10][11][12] The choice of base can significantly impact reaction rates and yields.[1] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The optimal base is often dependent on the specific substrates and solvent system.[1]

The Solvent System: The Reaction's Environment

The solvent system must be capable of dissolving the various reaction components and facilitating the catalytic cycle.[13][14] A wide range of solvents can be employed, from nonpolar aprotic solvents like toluene and dioxane to polar aprotic solvents such as DMF and THF.[13][15][16] Often, a mixture of an organic solvent and water is used, as water can enhance the solubility of the base and the boronate species.[13] However, the choice of solvent can also influence the selectivity of the reaction in more complex systems.[15][17] It is also crucial to use high-purity, degassed solvents, as oxygen can deactivate the palladium catalyst.[18]

Detailed Experimental Protocol

This protocol provides a general starting point for the Suzuki-Miyaura coupling of (1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid with an aryl bromide. Optimization of reaction parameters may be necessary for different coupling partners.

Reagents and Materials

-

(1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(PPh₃)₄, or a modern precatalyst like XPhos Pd G3)

-

Base (e.g., K₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-Dioxane/Water mixture)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Reaction vessel (e.g., Schlenk flask or microwave vial)

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)

Step-by-Step Procedure

-

Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add (1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (typically 1-5 mol%).

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). The concentration is typically in the range of 0.1-0.5 M with respect to the limiting reagent.

-

Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel, to afford the desired biaryl product.

Experimental Workflow Visualization

Figure 2. A generalized workflow for the Suzuki-Miyaura coupling experiment.

Troubleshooting and Expert Insights

Even with a well-defined protocol, challenges can arise. Below are common issues and field-proven solutions.

| Problem | Potential Cause(s) | Troubleshooting Steps |

| Low or No Conversion | Inactive catalyst, insufficient degassing, wrong base or solvent, low reaction temperature. | Ensure proper inert atmosphere technique.[18] Use a fresh, high-quality catalyst. Screen different bases and solvents.[1][18] Gradually increase the reaction temperature.[18] |

| Homocoupling of Boronic Acid | Presence of oxygen, use of a Pd(II) source without efficient reduction. | Thoroughly degas all solvents and the reaction mixture.[7][18] Consider using a Pd(0) precatalyst.[18] |

| Protodeborylation | Unstable boronic acid, prolonged reaction times at high temperatures, presence of water with certain bases. | Use the boronic acid as its more stable pinacol ester derivative.[7] Optimize for shorter reaction times. Some boronic acids are known to be unstable under basic conditions.[19][20][21] |

| Dehalogenation of Aryl Halide | Presence of hydride sources (e.g., certain amine bases or alcohol solvents). | Switch to a non-hydride donating base like a carbonate or phosphate.[18] Use an aprotic solvent. |

Conclusion: A Powerful Tool for Molecular Innovation

The Suzuki-Miyaura coupling is a robust and highly valuable transformation in the synthetic chemist's toolkit. By understanding the underlying mechanism and the critical roles of each reaction component, researchers can effectively employ this reaction to construct novel molecules with significant potential in drug discovery and materials science. The protocol provided herein for (1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid serves as a comprehensive guide to unlock the synthetic potential of this important building block.

References

- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.

- Computational study of solvent effects on the Suzuki-Miyaura coupling reaction.

- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC.

- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES.

- A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions - Benchchem.

- Suzuki-Miyaura Cross-Coupling Reaction - News-Medical.Net.

- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society - ACS Publications.

- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC.

- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.

- Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed.

- Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem.

- Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides - R Discovery.

- Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online.

- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids - DSpace@MIT.

- Suzuki Coupling - Organic Chemistry Portal.

- Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.

- A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids | Journal of the American Chemical Society - ACS Publications.

- Suzuki Cross Coupling Reaction-A Review - ResearchGate.

- Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd.com.

- Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry - ACS Publications.

- Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence - MDPI.

- Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H.

- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.

- Optimizing Suzuki-Miyaura Coupling with High-Purity Boronic Acids.

- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC.

- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - MDPI.

- Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C | The Journal of Organic Chemistry - ACS Publications.

- Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures - ResearchGate.

- Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules - RSC Publishing.

- Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters | The Journal of Organic Chemistry - ACS Publications.

- Suzuki-Miyaura Coupling - Chemistry LibreTexts.

- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.

- Tips on increasing yield of Miyaura coupling reaction? : r/OrganicChemistry - Reddit.

- Suzuki reaction - Wikipedia.

- Struggling with Suzuki Reaction : r/Chempros - Reddit.

- Expedient Synthesis of 1‐Oxo‐1,2,3,4‐Tetrahydroisoquinoline‐4‐Carboxylates | Request PDF - ResearchGate.

- Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC.

- Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives - SYNFORM - Thieme Chemistry.

- Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions | Request PDF - ResearchGate.

- 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. wwjmrd.com [wwjmrd.com]

- 7. Yoneda Labs [yonedalabs.com]

- 8. organic-chemistry.org [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Computational study of solvent effects on the Suzuki-Miyaura coupling reaction - American Chemical Society [acs.digitellinc.com]

- 14. arodes.hes-so.ch [arodes.hes-so.ch]

- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]

- 21. pubs.acs.org [pubs.acs.org]

Application Note: Utilizing (1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid in Fragment-Based Drug Design (FBDD)

Introduction & Scientific Rationale

Fragment-Based Drug Design (FBDD) has revolutionized the discovery of high-affinity lead compounds by screening low-molecular-weight libraries to identify efficient binders, which are subsequently "grown" or linked into potent drugs. Within this paradigm, (1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid (CAS No. 376584-81-5)[1] has emerged as a highly versatile, dual-purpose fragment.

This compound combines a privileged structural scaffold with a reactive warhead. The 1-oxo-1,2,3,4-tetrahydroisoquinoline core acts as a rigid, hydrogen-bonding pharmacophore that mimics peptide bonds and frequently anchors into hydrophobic pockets[2]. Concurrently, the boronic acid moiety at the 6-position serves two critical functions:

-

Reversible Covalent Binding: It acts as an electrophilic warhead capable of forming reversible covalent bonds with nucleophilic amino acid residues (such as serine, threonine, or cysteine) in the target protein's active site, a mechanism famously validated by the proteasome inhibitor bortezomib[3][4].

-

Synthetic Tractability: It serves as a highly reactive functional group for rapid fragment elaboration via Suzuki-Miyaura cross-coupling, allowing medicinal chemists to efficiently explore chemical space around the initial hit[2][5].

Mechanistic Framework

The unique utility of boronic acid fragments lies in their electronic geometry. In aqueous solution, the boron atom exists in an sp² hybridized, trigonal planar state. Upon entering a protein's active site and encountering a nucleophile (e.g., the hydroxyl group of a catalytic serine), the boron atom accepts an electron pair into its empty p-orbital, transitioning to an sp³ hybridized, tetrahedral geometry[3]. This transition not only forms a strong, polar covalent bond but also locks the fragment into a highly specific, directional binding pose[3].

Fig 1. Dual utility of the fragment: reversible covalent binding and synthetic cross-coupling.

Quantitative Data Presentation